4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of enzymes and the modulation of various signaling pathways. It has been shown to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Additionally, compound X has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its high cost and limited availability. Additionally, the potential toxicity and side effects of compound X need to be carefully evaluated before its use in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of compound X. One potential direction is the optimization of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety. Additionally, the identification of new targets and signaling pathways modulated by compound X could lead to the discovery of new therapeutic applications. Finally, the development of new synthetic methods for the production of compound X could improve its availability and reduce its cost, making it more accessible for research and development.
Synthesis Methods
Compound X can be synthesized using a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride and 7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-amine in the presence of a base. The resulting product is then treated with sulfamic acid to form the final compound X. The synthesis of compound X has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Compound X has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C23H19NO5S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H19NO5S/c1-28-14-9-11-15(12-10-14)30(26,27)24-19-13-18-22-20(25)7-4-8-21(22)29-23(18)17-6-3-2-5-16(17)19/h2-3,5-6,9-13,24H,4,7-8H2,1H3 |
InChI Key |
JWTUGKPRERNBNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Origin of Product |
United States |
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